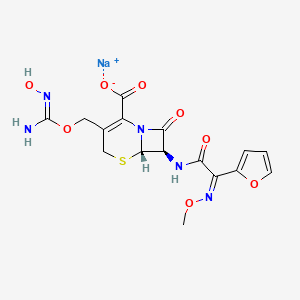
Ceftizoximesodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ceftizoxime sodium is a third-generation cephalosporin antibiotic used to treat various bacterial infections, including lower respiratory tract infections, urinary tract infections, and gonorrhea . It is a semisynthetic cephalosporin that can be administered intravenously or by suppository and is highly resistant to a broad spectrum of beta-lactamases .
Preparation Methods
The preparation of ceftizoxime sodium involves several steps:
Reduction of Temperature: The temperature of purified water is reduced to 0-5°C.
Addition of Ceftizoxime Acid: Ceftizoxime acid is added to the purified water, followed by a buffer solution.
Salt Formation: A salt-forming agent is added to the solution, maintaining the temperature at 0-5°C, and stirred until clear.
Addition of Sodium Chloride: Sodium chloride is added to the solution and stirred until clear.
Decolorization: Activated carbon is added to the filtrate for decolorization, followed by filtration.
Crystallization: The temperature of the solution is controlled at 13-15°C, ethanol is added, and ceftizoxime sodium seed crystals are grown.
Chemical Reactions Analysis
Ceftizoxime sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions are less common for ceftizoxime sodium.
Substitution: It can undergo substitution reactions, particularly involving the beta-lactam ring.
Common Reagents and Conditions: Typical reagents include beta-lactamase inhibitors and other cephalosporins. Conditions often involve aqueous solutions and controlled temperatures.
Major Products: The major products formed from these reactions include various cephalosporin derivatives.
Scientific Research Applications
Ceftizoxime sodium is a third-generation cephalosporin antibiotic with a broad spectrum of antibacterial activity and stability against β-lactamase . It has been used to treat a variety of infections caused by susceptible bacteria .
Clinical Efficacy
Ceftizoxime has demonstrated efficacy in treating various infections :
- Genitourinary tract infection 97%
- Respiratory tract infection 92%
- Skin and soft tissue infection 97%
- Peritonitis 96%
- Bacteremia 89%
- Meningitis 100%
- Infection in neonates 88.2%
- Pediatric patients 100%
- Infections in neutropenic, immunocompromised patients 67%
Ceftizoxime is effective against a range of bacteria, including Escherichia coli, Klebsiella, Proteus, Serratia, Neisseria, Enterobacter, Citrobacter, Haemophilus, streptococci, and staphylococci . Clinical therapeutic trials have shown good to excellent responses in 81% of cases .
Microbiology Applications
Ceftizoxime Sodium is used in clinical in vitro microbiological antimicrobial susceptibility tests, such as panels, discs, and MIC strips, against Gram-positive and Gram-negative microbial isolates . Medical microbiologists use antimicrobial susceptibility testing (AST) results to recommend antibiotic treatment options .
Conditions Treated
Ceftizoxime is indicated for treating infections caused by susceptible strains of microorganisms :
Mechanism of Action
Ceftizoxime sodium exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis and death. It has excellent beta-lactamase stability and is effective against many gram-negative, nosocomially acquired pathogens .
Comparison with Similar Compounds
Ceftizoxime sodium is compared with other third-generation cephalosporins such as cefotaxime and cefoperazone:
Cefotaxime: Similar in structure and properties but is subject to metabolism, unlike ceftizoxime sodium.
Cefoperazone: Ceftizoxime sodium generally exhibits a wider spectrum and greater activity against Enterobacteriaceae compared to cefoperazone.
Similar Compounds
- Cefotaxime
- Cefoperazone
- Ceftriaxone
- Cefixime
Properties
Molecular Formula |
C16H16N5NaO8S |
|---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
sodium;(6S,7R)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-[[(E)-N'-hydroxycarbamimidoyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H17N5O8S.Na/c1-27-20-9(8-3-2-4-28-8)12(22)18-10-13(23)21-11(15(24)25)7(6-30-14(10)21)5-29-16(17)19-26;/h2-4,10,14,26H,5-6H2,1H3,(H2,17,19)(H,18,22)(H,24,25);/q;+1/p-1/b20-9-;/t10-,14+;/m1./s1 |
InChI Key |
YDRYQCBMSLOZEP-IMTJYWFQSA-M |
Isomeric SMILES |
CO/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@H]3N(C2=O)C(=C(CS3)CO/C(=N/O)/N)C(=O)[O-].[Na+] |
Canonical SMILES |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=NO)N)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















